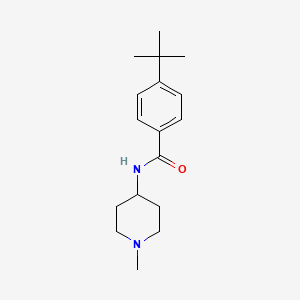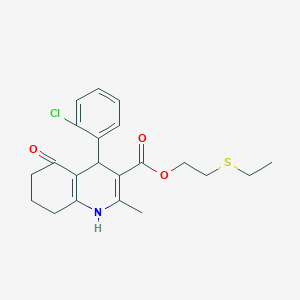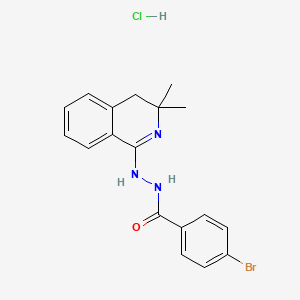
4-(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinol is a compound that belongs to the class of piperidinol compounds. It is also known as BFPBF and has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinol is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and inflammation. It has also been shown to activate certain signaling pathways that can promote cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It can also protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain. In addition, it can reduce inflammation in the body by inhibiting the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinol in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of the compound. It also has a wide range of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
For research include investigating its potential as a neuroprotective and anti-inflammatory agent and further understanding its mechanism of action.
Synthesis Methods
The synthesis of 4-(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinol involves several steps. The starting material is 4-bromoaniline, which is reacted with 2-chloro-6-fluorobenzyl chloride to form the intermediate product. The intermediate is then reacted with piperidine and sodium borohydride to produce the final product, this compound. This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
4-(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinol has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
properties
IUPAC Name |
4-(4-bromophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClFNO/c19-14-6-4-13(5-7-14)18(23)8-10-22(11-9-18)12-15-16(20)2-1-3-17(15)21/h1-7,23H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFWEKOMHROMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4993505.png)
![N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4993511.png)

![N-{4-[(diisobutylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4993519.png)

![3-hexen-1-yl 2-[(anilinocarbonyl)oxy]benzoate](/img/structure/B4993537.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4993549.png)

![N-(3-methoxyphenyl)-N'-[3-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4993571.png)

![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)
![2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]diacetic acid](/img/structure/B4993604.png)
